2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid
Overview
Description
2-(Prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Occurrence and Behavior in Aquatic Environments
Research on similar compounds like parabens, which share structural similarities with 2-(prop-2-en-1-yloxy)-5-(trifluoromethyl)benzoic acid, highlights the importance of understanding the occurrence, fate, and behavior of these compounds in aquatic environments. Studies have shown that while wastewater treatments can effectively reduce their presence, they remain detectable at low concentrations in effluents and are ubiquitous in surface waters and sediments. This persistence is due to continuous environmental introduction from consumer product usage. Moreover, the transformation of these compounds through reactions with free chlorine can yield halogenated by-products, indicating potential environmental and toxicological impacts that merit further investigation (Haman, Dauchy, Rosin, & Munoz, 2015).
Degradation and Stability
The degradation processes and stability of related compounds, such as nitisinone, offer insights into the chemical behaviors that might be expected from this compound. Research into nitisinone's degradation under various conditions has revealed the formation of stable by-products, contributing to our understanding of the environmental persistence and behavior of similar chemical structures. This knowledge is crucial for assessing the environmental impact and potential risks associated with these compounds (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Regulatory Functions in Gut Health
Benzoic acid, which is structurally related to this compound, has been shown to regulate gut functions when used as a food and feed additive. This regulation includes influencing enzyme activity, redox status, immunity, and microbiota, showcasing the potential of related compounds to impact health beyond their primary applications. Such findings underline the importance of exploring the multifaceted roles these compounds can play in biological systems (Mao, Yang, Chen, Yu, & He, 2019).
Properties
IUPAC Name |
2-prop-2-enoxy-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-5-17-9-4-3-7(11(12,13)14)6-8(9)10(15)16/h2-4,6H,1,5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPBLJDCELRAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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